molecular formula C11H11N3O3 B14918054 ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate

ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate

Cat. No.: B14918054
M. Wt: 233.22 g/mol
InChI Key: JGFUQZRKLXHFBX-NTEUORMPSA-N
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Description

Ethyl cyano[(2-hydroxyphenyl)hydrazono]acetate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a cyano group, a hydroxyphenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyano[(2-hydroxyphenyl)hydrazono]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 2-hydroxyphenylhydrazine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ethyl cyano[(2-hydroxyphenyl)hydrazono]acetate may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[(2-hydroxyphenyl)hydrazono]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl cyano[(2-hydroxyphenyl)hydrazono]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and other complex molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl cyano[(2-hydroxyphenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl cyano[(2-hydroxyphenyl)hydrazono]acetate can be compared with other similar compounds, such as:

    Ethyl cyano[(2-iodophenyl)hydrazono]acetate: This compound has an iodine atom instead of a hydroxy group, which can significantly alter its chemical properties and reactivity.

    Ethyl cyano[(2-cyanophenyl)hydrazono]acetate: The presence of a cyano group instead of a hydroxy group can affect the compound’s electronic properties and its behavior in chemical reactions.

The uniqueness of ethyl cyano[(2-hydroxyphenyl)hydrazono]acetate lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl (2E)-2-cyano-2-[(2-hydroxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)9(7-12)14-13-8-5-3-4-6-10(8)15/h3-6,13,15H,2H2,1H3/b14-9+

InChI Key

JGFUQZRKLXHFBX-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1O)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1O)C#N

Origin of Product

United States

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